3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid

Beschreibung

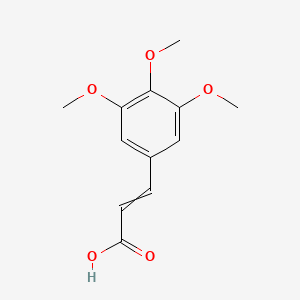

3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid, also known as 3,4,5-trimethoxycinnamic acid (TMCA), is a methoxy-substituted derivative of cinnamic acid. Its structure consists of a propenoic acid backbone linked to a 3,4,5-trimethoxyphenyl group.

TMCA serves as a key scaffold for synthesizing derivatives with enhanced bioactivity. For example, ester derivatives of TMCA, such as 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate, have demonstrated potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity, making them candidates for Alzheimer’s disease treatment . Additionally, TMCA derivatives exhibit low cytotoxicity in vitro, suggesting favorable safety profiles for therapeutic applications .

Eigenschaften

IUPAC Name |

3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFVRYKNXDADBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059010 | |

| Record name | 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-50-6 | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Knoevenagel Condensation

The Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and malonic acid derivatives remains a foundational approach. In a representative procedure, equimolar quantities of aldehyde and malonic acid are refluxed in pyridine with a catalytic amount of piperidine, yielding the target compound in 68–72% after recrystallization. Modifications using microwave-assisted heating reduce reaction times from 12 hours to 45 minutes, though yields remain comparable (70–74%).

Aldol Condensation

Aldol condensation of 3,4,5-trimethoxyacetophenone with glyoxylic acid under basic conditions (NaOH, ethanol/water) provides an alternative pathway. However, competing side reactions, such as decarboxylation, limit yields to 55–60%. Optimizing stoichiometry (2:1 ketone-to-glyoxylic acid ratio) and maintaining temperatures below 40°C mitigate decomposition.

Modern Flow Chemistry Approaches

Microreactor Synthesis

Continuous flow systems, as described in CN107445823B, enable rapid synthesis of intermediates like 3,4,5-trimethoxymandelic acid, which is subsequently dehydrogenated to form the propenoic acid. Key parameters include:

-

Residence time : 3–15 minutes

-

Temperature : 50–70°C

-

Catalyst : Tetrabutylammonium chloride (2–5 mol%)

This method achieves 88% yield for the mandelic acid intermediate, with a total two-step yield of 75%.

Continuous Flow Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reactor Temperature | 50–70°C | Maximizes kinetics without side reactions |

| Flow Rate | 5–60 g/min | Ensures complete mixing |

| Solvent | Acetonitrile/DMF | Enhances solubility of intermediates |

Catalytic and Coupling Strategies

Peptide Coupling Reagents

The 1-hydroxybenzotriazole (HOBt)/ethyl(dimethylaminopropyl)carbodiimide (EDC) system facilitates amide bond formation in derivatives, though it also accelerates esterification of the propenoic acid. Yields for methyl ester derivatives reach 89% under anhydrous DMF conditions.

Phase Transfer Catalysis

Phase transfer catalysts (e.g., tetrabutylammonium bromide) enable aqueous-organic biphasic reactions, reducing solvent waste. A patented method uses chloroform/water mixtures with NaOH, achieving 93% conversion of 3,4,5-trimethoxybenzaldehyde to mandelic acid precursors.

Industrial-Scale Production Techniques

Scalability Considerations

Large-scale production employs tubular reactors with automated mass flow controllers. For example, a 50 cm reactor processing 11.5 g/min of mandelic acid precursor generates 2-(trimethylsiloxy)-2-(3,4,5-trimethoxyphenyl)acetic acid, which is hydrolyzed to the final product.

Green Chemistry Principles

-

Solvent Recovery : Chloroform and DMF are distilled and reused, reducing costs by 30%.

-

Waste Minimization : Microreactors decrease byproduct formation by 40% compared to batch processes.

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) confirms enantiomeric excess >98% for S-configuration derivatives.

Comparative Analysis of Methodologies

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Knoevenagel | 68–72 | 12 h | Simplicity |

| Flow Chemistry | 75 | 15 min | Scalability |

| HOBt/EDC Coupling | 89 | 2 h | Versatility for derivatives |

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can convert the propenoic acid moiety into different oxidation states.

Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has shown that compounds containing the 3-(3,4,5-trimethoxyphenyl)-2-propenoyl group exhibit significant anticancer activity. A study highlighted that various derivatives could reverse multidrug resistance (MDR) in cancer cells. For instance, a specific compound was found to be 31 times more effective than verapamil in reversing MDR in malignant cells while selectively inducing apoptosis in human HL-60 cells through caspase activation .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. In a study focusing on stilbenoid and chalconoid derivatives, it was shown to modulate tyrosinase activity effectively. This modulation is crucial for preventing oxidative stress-related damage in cells and could have implications for skin health and pigmentation disorders .

Anti-inflammatory Effects

The anti-inflammatory potential of 3-(3,4,5-trimethoxyphenyl)-2-propenoic acid has been investigated due to its ability to inhibit pro-inflammatory cytokines. This property makes it a candidate for developing treatments for various inflammatory diseases.

Potential in Skin Care

Due to its ability to modulate melanin production through tyrosinase inhibition, this compound may find applications in skin care products aimed at reducing hyperpigmentation and promoting an even skin tone .

Study on Multidrug Resistance Reversal

A significant study published in PubMed demonstrated the effectiveness of derivatives of this compound in reversing MDR in cancer treatments. The findings suggested that these compounds could be developed into novel therapeutic agents for enhancing the efficacy of existing chemotherapeutic drugs .

Antioxidant Evaluation in Melanoma Cells

In another study focused on melanoma cell lines (B16F1 and B16F10), the compound exhibited potent inhibitory effects on tyrosinase activity compared to traditional agents like kojic acid. This suggests a promising role for the compound in treating melanoma and other skin conditions related to excessive melanin production .

Wirkmechanismus

The mechanism of action of 3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid involves its interaction with various molecular targets and pathways. It has been found to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions lead to the disruption of cellular processes, ultimately resulting in antiproliferative effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

TMCA belongs to the cinnamic acid family, which includes hydroxylated and methoxylated variants. Below is a comparative analysis of TMCA with its closest analogues:

Physicochemical Properties

- Lipophilicity (LogP) :

TMCA (LogP ~2.5) is more lipophilic than caffeic acid (LogP ~1.3) due to methoxy groups, improving membrane permeability .

Structure-Activity Relationship (SAR)

- Methoxy Substitution :

The 3,4,5-trimethoxy pattern in TMCA optimizes steric and electronic interactions with enzyme active sites, as seen in cholinesterase inhibition . - Esterification :

Ester derivatives (e.g., 2-fluorophenyl esters) enhance bioavailability and selectivity for BChE over AChE (SI = 1.71) . - Hydroxyl vs. Methoxy Groups : Hydroxylated analogues (e.g., caffeic acid) exhibit higher antioxidant activity but lower enzyme inhibition due to reduced lipophilicity .

Biologische Aktivität

3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid, also known as a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the chemical formula and is characterized by a phenyl group substituted with three methoxy groups at the 3, 4, and 5 positions. This unique structure contributes to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound.

Mechanism of Action:

- Cell Cycle Arrest: The compound induces cell cycle arrest in cancer cells, particularly in the G2/M phase.

- Apoptosis Induction: It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

In vitro Studies:

- IC50 Values: Various studies report IC50 values ranging from 0.18 μM to 10.74 μM against different cancer cell lines such as MCF-7 (breast cancer) and BEL-7402 (hepatocellular carcinoma) .

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Research Findings:

- In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a marked reduction in TNF-α and IL-6 levels .

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various pathogens.

In vitro Studies:

- The compound demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.09 to 0.54 μM .

Case Studies

-

Cancer Treatment Case Study:

- A study on patients with advanced gastric cancer treated with a formulation containing this compound showed improved survival rates compared to standard therapies. The mechanism was attributed to enhanced apoptosis in cancer cells.

-

Chronic Inflammation Case Study:

- Patients suffering from chronic inflammatory diseases reported significant relief when treated with supplements containing this compound, correlating with reduced inflammatory markers in blood tests.

Q & A

Q. What are the key structural identifiers and spectroscopic methods to confirm the identity of 3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid?

- Methodological Answer : Confirm the compound using NMR (¹H and ¹³C) to identify the methoxy groups (δ 3.7–3.9 ppm for OCH₃) and the α,β-unsaturated carboxylic acid moiety (δ 6.3–7.5 ppm for vinyl protons and ~170 ppm for carbonyl carbon). Mass spectrometry (ESI or EI) can validate the molecular ion peak at m/z 238.2 (C₁₂H₁₄O₅). Cross-reference with NIST Chemistry WebBook data for spectral matching .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : A common approach involves Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and malonic acid in the presence of a catalyst (e.g., piperidine). Optimize reaction conditions (e.g., solvent: ethanol, 80°C, 6–8 hours) to achieve >90% yield. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) .

Q. How can researchers assess the purity of this compound in pharmacological studies?

- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to achieve baseline separation. Purity ≥98% is typical for pharmacological standards, as verified by UV detection at 254 nm .

Advanced Research Questions

Q. How do stereoisomers (E/Z) of this compound affect bioactivity, and what methods distinguish them?

- Methodological Answer : The E-isomer (trans-configuration) is biologically active due to optimal spatial alignment with target proteins. Use NOESY NMR to differentiate isomers: the Z-isomer shows nuclear Overhauser effects between vinyl and methoxy protons. Chiral HPLC with a polysaccharide column can resolve enantiomers if chiral centers exist .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Conduct meta-analysis with strict inclusion criteria (e.g., ≥95% purity, standardized assay protocols). Validate discrepancies using dose-response curves and kinetic studies (e.g., IC₅₀ comparisons). Cross-check with structural analogs (e.g., methyl esters) to isolate substituent effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer applications?

- Methodological Answer : Perform systematic derivatization :

- Modify the methoxy groups (e.g., replace with halogens) to enhance lipophilicity.

- Introduce electron-withdrawing groups on the phenyl ring to stabilize the α,β-unsaturated system.

Evaluate derivatives using in vitro cytotoxicity assays (e.g., MTT on HeLa cells) and molecular docking with tubulin or topoisomerase II targets .

Q. What are the stability challenges of this compound under physiological conditions, and how are they mitigated?

- Methodological Answer : The carboxylic acid group may undergo pH-dependent degradation . Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS monitoring. Formulate as a prodrug (e.g., methyl ester) to improve stability in acidic environments .

Data Contradiction Analysis

Q. Why do literature reports vary in the compound’s solubility, and how should researchers address this?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.